4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Overview
Description
4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile (hereafter referred to as 4-PBB) is a synthetic organic compound with a wide range of applications in research and industry. It is a versatile compound with a range of properties that make it suitable for a variety of uses. 4-PBB has been used in the synthesis of a number of different compounds, and its properties have been studied extensively in the laboratory. In addition, 4-PBB has been used in a number of scientific research applications, such as in the study of biochemical and physiological effects.
Scientific Research Applications
Antitumor Activity and DNA Binding
One study synthesized a tridentate NNN ligand, structurally similar to the query compound, which, upon reacting with cobalt(II) perchlorate, demonstrated potential anticancer activity against U937 human monocytic cells. The study also explored the DNA binding properties of the compounds, suggesting an intercalative mode of DNA interaction, providing insights into their mechanism of action at the molecular level (Bera et al., 2021).
Photochemical Properties
Another investigation focused on 4-(1H-pyrrol-1-yl)benzonitrile, a compound related to the query, examining its dual fluorescence in weakly polar environments. This study provided a detailed theoretical analysis of the photochemical reaction mechanisms, contributing to the understanding of how solvent polarity affects the photochemical properties of such compounds (Bohnwagner et al., 2016).
Material Science Applications
Research into novel polyimides derived from pyridine-containing aromatic dianhydride monomers, similar in structural motifs to the chemical , revealed materials with excellent thermal stability and low dielectric constants. These polyimides, prepared via a two-stage synthesis process, show potential for applications in electronics and aerospace due to their outstanding mechanical properties and thermal resistance (Wang et al., 2006).
Electropolymerization and Surface Chemistry
Research into the electropolymerization and electrocopolymerization of aromatic pyrrole derivatives, including those with benzonitrile groups, focuses on improving the properties of polymerized poly(pyrrole) layers. These studies offer insights into the applications of such compounds in creating advanced materials with improved electrical and surface properties (Schneider et al., 2017).
properties
IUPAC Name |
4-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-15-7-9-16(10-8-15)19(22)18-6-2-1-5-17(18)14-21-11-3-4-12-21/h1-10H,11-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGTUPOJCGBAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643921 | |
Record name | 4-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile | |
CAS RN |
898762-95-3 | |
Record name | 4-[2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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